molecular formula C12H15BClFO2 B566845 2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1245524-02-0

2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B566845
CAS RN: 1245524-02-0
M. Wt: 256.508
InChI Key: ZYWCNKHMEUXNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-5-fluorophenylboronic Acid” is a white crystalline powder . It has a molecular weight of 174.36 g/mol and a molecular formula of C6H5BClFO2 .


Molecular Structure Analysis

The molecular structure of “3-Chloro-5-fluorophenylboronic Acid” can be represented by the SMILES notation OB(O)C1=CC(F)=CC(Cl)=C1 .


Physical And Chemical Properties Analysis

“3-Chloro-5-fluorophenylboronic Acid” has a density of 1.41±0.1 g/cm3, a boiling point of 308.1±52.0 °C, and is soluble in methanol .

Scientific Research Applications

  • Synthesis of Modified Phenylboronic Acid Derivatives : This compound has been used in the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives show inhibitory activity against serine proteases like thrombin, indicating potential therapeutic applications (Spencer et al., 2002).

  • Polymer Synthesis : It has been utilized in the precision synthesis of poly(3-hexylthiophene) via Suzuki-Miyaura coupling polymerization. This process yields polymers with a narrow molecular weight distribution and high regioregularity, which are significant for materials science and electronics (Yokozawa et al., 2011).

  • Synthesis of Boron-Capped Polyenes : This compound has been used in creating boron-containing stilbene derivatives. These compounds are potential intermediates for synthesizing conjugated polyene materials for LCD technology and have been investigated for their potential therapeutic applications in treating neurodegenerative diseases (Das et al., 2015).

  • Crystal Structure and DFT Studies : Studies have been conducted on the crystal structure and DFT (Density Functional Theory) analysis of related boric acid ester intermediates. These studies provide insights into the physicochemical properties and potential applications of these compounds in various chemical processes (Huang et al., 2021).

  • Development of Fluorescence Probes : Boronate-based fluorescence probes have been synthesized using this compound. These probes are used for the detection of hydrogen peroxide, highlighting their potential in biological and chemical sensing applications (Lampard et al., 2018).

  • Synthesis of Silicon-Based Drugs : The compound has been used as a building block in the synthesis of biologically active silicon-based drugs, demonstrating its versatility in drug development (Büttner et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, “3-Chloro-5-fluorophenylboronic Acid”, indicates that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWCNKHMEUXNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697112
Record name 2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245524-02-0
Record name 2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.